2-(2-tert-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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Overview
Description
2-(2-tert-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic organic compound characterized by its complex molecular structure It features a tert-butylphenoxy group and a benzodioxinyl group linked via an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps:
Formation of the tert-butylphenoxy intermediate: This step involves the reaction of tert-butylphenol with an appropriate halogenating agent to form 2-tert-butylphenol.
Synthesis of the benzodioxinyl intermediate: This involves the cyclization of catechol with an appropriate dihalide to form the 2,3-dihydro-1,4-benzodioxin ring.
Coupling reaction: The final step involves the coupling of the tert-butylphenoxy intermediate with the benzodioxinyl intermediate using an acylating agent to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-tert-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of reduced amide derivatives.
Substitution: The phenoxy and benzodioxinyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(2-tert-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-tert-butylphenoxy)acetamide: Lacks the benzodioxinyl group, potentially altering its chemical and biological properties.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Lacks the tert-butylphenoxy group, which might affect its reactivity and applications.
Uniqueness
2-(2-tert-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is unique due to the presence of both the tert-butylphenoxy and benzodioxinyl groups, which confer distinct chemical and biological properties. This combination of functional groups might enhance its stability, reactivity, or specificity in various applications compared to similar compounds.
Properties
IUPAC Name |
2-(2-tert-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)15-6-4-5-7-16(15)25-13-19(22)21-14-8-9-17-18(12-14)24-11-10-23-17/h4-9,12H,10-11,13H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRFUSJWPJWVRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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